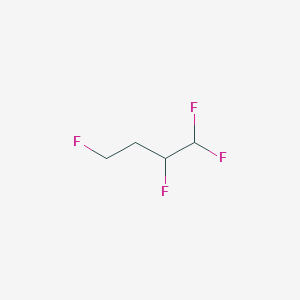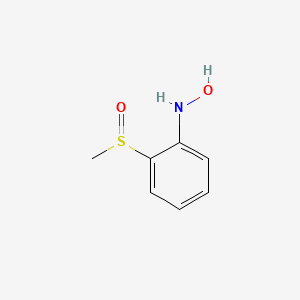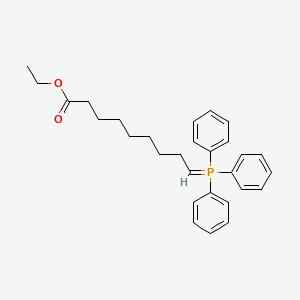
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate is a chemical compound known for its unique structure and properties It is a derivative of phosphorane, characterized by the presence of a triphenylphosphoranylidene group attached to a nonanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide from the corresponding phosphonium salt. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can lead to a variety of products depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate involves the formation of a phosphonium ylide, which can react with carbonyl compounds to form alkenes. The molecular targets and pathways involved depend on the specific application and the nature of the reactants. In biological systems, its derivatives may interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- (Carbethoxymethylene)triphenylphosphorane
Uniqueness
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and the types of products formed in chemical reactions. Its unique properties make it valuable in specific synthetic applications where other compounds may not be as effective .
Propiedades
Número CAS |
135924-65-1 |
|---|---|
Fórmula molecular |
C29H35O2P |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
ethyl 9-(triphenyl-λ5-phosphanylidene)nonanoate |
InChI |
InChI=1S/C29H35O2P/c1-2-31-29(30)24-16-5-3-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23,25H,2-6,16-17,24H2,1H3 |
Clave InChI |
WHLYEGBRWDNKKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


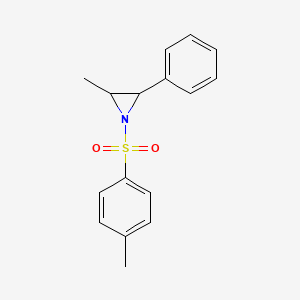
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
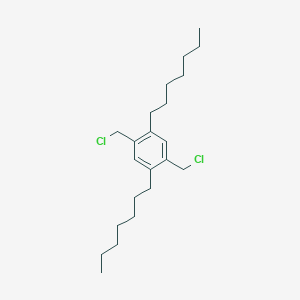
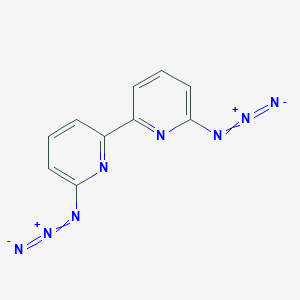
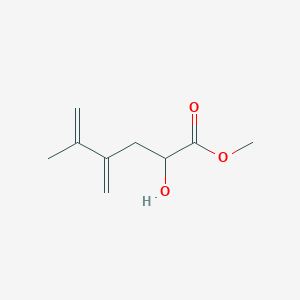
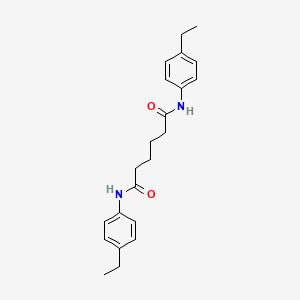
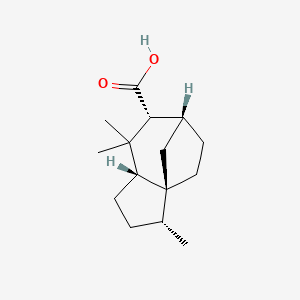

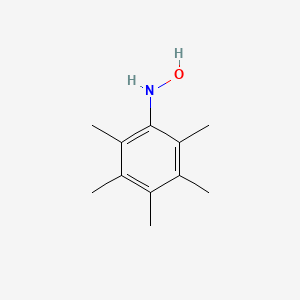
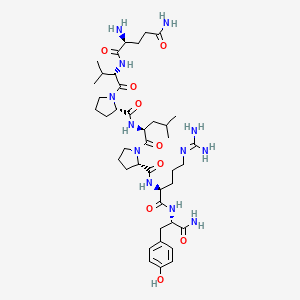
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

